molecular formula C21H19N5O2S B11009360 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11009360
M. Wt: 405.5 g/mol
InChI Key: OHRWMQFWOWEZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a benzamide-linked 4-oxoquinazolin-3(4H)-yl moiety.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H19N5O2S/c1-21(2,3)19-24-25-20(29-19)23-17(27)13-8-10-14(11-9-13)26-12-22-16-7-5-4-6-15(16)18(26)28/h4-12H,1-3H3,(H,23,25,27)

InChI Key

OHRWMQFWOWEZCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multiple steps. One common method includes the condensation of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-(4-oxoquinazolin-3(4H)-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Sulfonamide/Hydrazine Substituents

Compounds such as N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) and benzenesulfonamide analogs (e.g., (Z)-2-(2-(4-(N-((Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)sulfamoyl)phenyl)hydrazineylidene)-3-oxo-N-phenylbutanamide) share the 1,3,4-thiadiazole backbone but differ in substituents and biological behavior:

  • MSO forms a chemically unstable sulfenic acid intermediate, leading to a futile metabolic cycle with glutathione .
  • Benzenesulfonamide analogs exhibit anti-glomerular basement membrane (anti-GBM) activity, with IC₅₀ values ranging from 0.4761 to 1.0000 depending on substituents .

Key Structural Differences :

  • The target compound replaces sulfonamide/hydrazine groups with a benzamide-quinazolinone system, likely altering target specificity and metabolic stability.
DHFR-Targeting Thiadiazole Derivatives

Compounds like N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide inhibit DHFR, a critical enzyme in nucleotide synthesis .

  • Activity : These derivatives show moderate to strong DHFR inhibition, with activity influenced by aryl substituents (e.g., methoxyphenyl enhances binding).
  • However, the absence of sulfonamide groups may reduce off-target effects observed in related analogs .
N-tert-butyl Thiadiazole Derivatives

Compounds such as N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole)-5-yl-diacylhydrazine highlight the role of bulky substituents:

  • Stability : The tert-butyl group in these compounds increases steric hindrance, reducing metabolic degradation compared to smaller alkyl chains .
  • Application: While these derivatives are studied for pesticidal activity, the target compound’s benzamide-quinazolinone system may redirect bioactivity toward anticancer or anti-inflammatory pathways .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-thiadiazole tert-butyl, benzamide-quinazolinone Hypothesized: DHFR inhibition -
MSO 1,3,4-thiadiazole Methyl, sulfo Metabolic futile cycle
Benzenesulfonamide analog (IC₅₀ = 1.0000) 1,3,4-thiadiazole Sulfamoyl, hydrazineylidene Anti-GBM activity
DHFR inhibitor (methoxyphenyl derivative) 1,3,4-thiadiazole Methoxyphenyl, sulfonamide DHFR inhibition
N-tert-butyl diacylhydrazine 1,2,3-thiadiazole tert-butyl, diacylhydrazine Pesticidal activity

Research Findings and Implications

  • Metabolic Stability : The tert-butyl group in the target compound may mitigate auto-oxidation risks observed in MSO derivatives, enhancing pharmacokinetic profiles .
  • Target Specificity: The quinazolinone moiety could confer selective binding to DHFR or kinases, diverging from the glutathione-mediated toxicity of MSO .
  • Activity Gaps : While anti-GBM and DHFR activities are documented in analogs, empirical data for the target compound are absent in the provided evidence. Further studies should prioritize enzymatic assays and cytotoxicity profiling.

Biological Activity

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound known for its diverse biological activities. This compound incorporates a thiadiazole moiety and a quinazoline unit, which have been associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈N₆O₂S, with a molecular weight of approximately 342.41 g/mol. The structure features significant functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₆O₂S
Molecular Weight342.41 g/mol
CAS Number1282121-81-6

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole and quinazoline derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • In vitro Studies :
    • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF7 (hormone-dependent breast cancer).
    • Mechanism of Action : These compounds may inhibit cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Case Study :
    • A study demonstrated that a similar compound exhibited an IC50 value of 0.045 µg/mL against MCF7 cells, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Thiadiazole derivatives are known for their effectiveness against bacterial and fungal strains.

  • Antibacterial Activity :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.25 µg/mL against resistant strains of Mycobacterium tuberculosis .
  • Antifungal Activity :
    • Similar compounds have demonstrated antifungal activity against common pathogens such as Candida albicans.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit key enzymes involved in inflammatory pathways.

  • Enzyme Inhibition :
    • Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Substituents : The presence of electron-donating or electron-withdrawing groups in specific positions can enhance or diminish the biological efficacy.
Substituent TypeEffect on Activity
Electron-donatingIncreased anticancer and antioxidant potential
Electron-withdrawingEnhanced antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.